
Ethyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD31977968 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977968 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:
Step 1: Selection of starting materials such as specific organic compounds.
Step 2: Application of reaction conditions like temperature, pressure, and catalysts to facilitate the formation of the desired compound.
Step 3: Purification of the product using techniques like crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of MFCD31977968 is scaled up using large reactors and continuous flow systems. The process involves:
Large-scale reactors: To handle the volume of reactants and products.
Continuous flow systems: For efficient and consistent production.
Quality control: Ensuring the purity and consistency of the final product through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD31977968 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution conditions: Often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: May produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
MFCD31977968 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of MFCD31977968 involves its interaction with specific molecular targets and pathways. It may:
Bind to receptors: Interact with specific receptors on cell surfaces or within cells.
Inhibit enzymes: Block the activity of specific enzymes involved in metabolic pathways.
Modulate signaling pathways: Affect the signaling pathways that regulate cellular functions.
Eigenschaften
Molekularformel |
C14H16FNO2 |
|---|---|
Molekulargewicht |
249.28 g/mol |
IUPAC-Name |
ethyl 3-(4-fluoro-7-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H16FNO2/c1-3-18-12(17)7-5-10-8-16-14-9(2)4-6-11(15)13(10)14/h4,6,8,16H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
DDDXMWPFIGRLFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CNC2=C(C=CC(=C12)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-4-(trifluoromethyl)coumarin](/img/structure/B15339670.png)
![3-[3-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15339671.png)
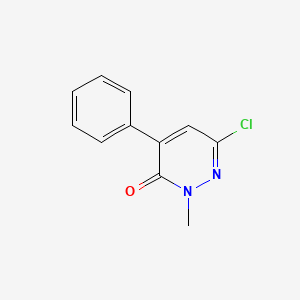
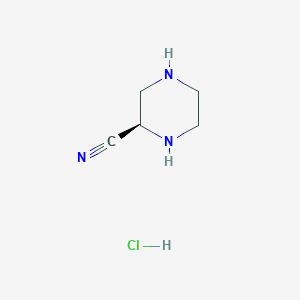
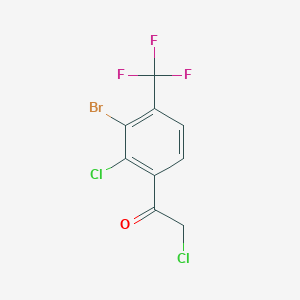
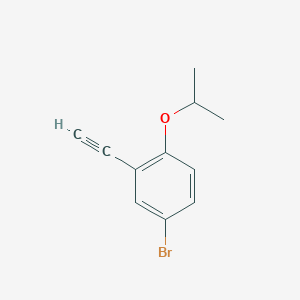
![3-Chloro-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339700.png)


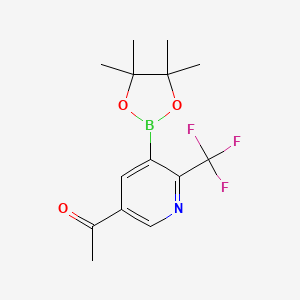


![3-Fluoro-N-propyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15339762.png)

